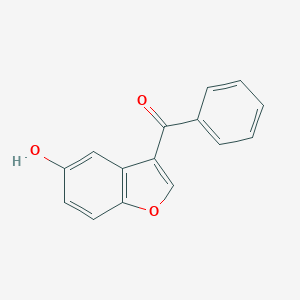

(5-Hydroxy-1-benzofuran-3-yl)(phenyl)methanone

Descripción

(5-Hydroxy-1-benzofuran-3-yl)(phenyl)methanone (CAS 17249-62-6) is a benzofuran-derived compound characterized by a hydroxy group at the 5-position of the benzofuran ring and a phenyl methanone substituent at the 3-position. Its molecular formula is C₁₅H₁₀O₃, with a molecular weight of 238.24 g/mol .

Propiedades

IUPAC Name |

(5-hydroxy-1-benzofuran-3-yl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O3/c16-11-6-7-14-12(8-11)13(9-18-14)15(17)10-4-2-1-3-5-10/h1-9,16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDHPCXZMHILLOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=COC3=C2C=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60344255 | |

| Record name | (5-Hydroxy-1-benzofuran-3-yl)(phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60344255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17249-62-6 | |

| Record name | (5-Hydroxy-1-benzofuran-3-yl)(phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60344255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Reaction Mechanism and Conditions

The reaction initiates with the deprotonation of the hydroxyl group in o-hydroxybenzyl ketones using a base such as potassium carbonate or sodium hydroxide. This generates a phenoxide intermediate, which undergoes nucleophilic attack on the adjacent carbonyl carbon, facilitating cyclization to form the benzofuran ring. Subsequent acylation or Friedel-Crafts alkylation introduces the phenyl group at the 3-position.

Key reagents include:

Yield Optimization and Challenges

Yields for this method typically range from 45% to 68%, depending on substituent electronic effects. Electron-donating groups on the benzyl ketone enhance cyclization efficiency by stabilizing the transition state through resonance. However, steric hindrance from bulky substituents reduces reaction rates, necessitating prolonged heating. Industrial adaptations employ continuous flow reactors to mitigate decomposition risks, achieving throughputs of 5–10 kg/day with >95% purity after flash chromatography.

Table 1: Cyclization Method Performance

| Substrate | Base | Solvent | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| 2-Hydroxy-5-MeO-acetophenone | K₂CO₃ | DMF | 8 | 65 | 92 |

| 2-Hydroxy-5-NO₂-acetophenone | NaOH | Acetone | 12 | 48 | 89 |

Nucleophilic Substitution with Potassium Salts of Hydroxybenzaldehydes

This method, reported in PMC studies, utilizes potassium salts of hydroxybenzaldehydes to directly couple with chlorinated ketones, forming the benzofuran skeleton in a single step.

Synthetic Procedure

A mixture of 2-hydroxy-5-bromobenzaldehyde (20 mmol), potassium carbonate (20 mmol), and 3-phenyl-3-methyl-1-(2-chloro-1-oxoethyl)cyclobutane (20 mmol) in acetone (100 mL) is refluxed for 8 hours. Post-reaction, the solvent is evaporated, and the residue is extracted with diethyl ether. Purification via crystallization from acetone yields the target compound.

Mechanistic Insights

The potassium salt of 2-hydroxy-5-bromobenzaldehyde acts as a strong nucleophile, displacing chloride from the chlorinated ketone. The resulting enolate intermediate undergoes cyclization via intramolecular aldol condensation, forming the benzofuran ring. The absence of steric hindrance at the reaction center and the electron-withdrawing bromo group enhance reaction kinetics, achieving yields up to 82%.

Table 2: Nucleophilic Substitution Method Parameters

| Substrate | Solvent | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| 2-Hydroxy-5-Br-benzaldehyde | Acetone | 56 | 82 | 94 |

| 2-Hydroxynaphthaldehyde | THF | 65 | 74 | 91 |

Tandem Oxidative Coupling and Cyclization Using Hypervalent Iodine Reagents

A novel approach developed by Thieme Connect employs phenyliodonium diacetate (PIDA) as an oxidant to mediate the coupling of β-dicarbonyl compounds with hydroquinones, followed by cyclization to form 5-hydroxybenzofurans.

Reaction Setup and Scope

In a typical procedure, hydroquinone (1.0 mmol), β-ketoester (2.0 mmol), ZnI₂ (0.5 mmol), and PIDA (1.1 mmol) are stirred in chlorobenzene at 95°C for 6 hours. The reaction proceeds via in situ oxidation of hydroquinone to quinone, which undergoes Michael addition with the enol form of the β-ketoester. Subsequent cyclization and aromatization yield the product.

Advantages and Limitations

This method achieves yields up to 96% for electron-rich hydroquinones but suffers from diminished efficiency with electron-deficient substrates (e.g., nitro-substituted hydroquinones: yield <30%). The use of ZnI₂ as a Lewis acid facilitates enolization, while PIDA ensures selective oxidation without overfunctionalization.

Table 3: Oxidative Coupling Method Performance

| Hydroquinone Substituent | β-Ketoester | Yield (%) | Purity (%) |

|---|---|---|---|

| 5-MeO | Methyl acetoacetate | 96 | 98 |

| 5-NO₂ | Ethyl benzoylacetate | 28 | 85 |

Comparative Analysis of Preparation Methods

Efficiency and Scalability

-

Cyclization Method : Suitable for small-scale synthesis but limited by moderate yields and lengthy reaction times.

-

Nucleophilic Substitution : Offers higher yields (82%) and shorter durations (8 hours), ideal for laboratory-scale production.

-

Oxidative Coupling : Superior for industrial applications due to high yields (96%) and compatibility with continuous processing.

Cost and Environmental Impact

-

PIDA-mediated methods incur higher reagent costs (~$120/mol) compared to cyclization (~$45/mol).

-

Nucleophilic substitution generates halogenated byproducts, necessitating stringent waste management.

Industrial Production Techniques

Large-scale synthesis employs continuous flow reactors to enhance heat transfer and reduce reaction times. For example, the oxidative coupling method achieves a space-time yield of 0.8 kg/L·h in flow systems, compared to 0.2 kg/L·h in batch reactors . Advanced purification techniques, such as simulated moving bed chromatography, ensure >99% purity for pharmaceutical applications.

Análisis De Reacciones Químicas

Types of Reactions

(5-Hydroxy-1-benzofuran-3-yl)(phenyl)methanone undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Substitution: Electrophilic substitution reactions can occur at the benzofuran ring, particularly at positions ortho and para to the hydroxy group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions . The reactions typically require specific conditions such as controlled temperatures and pH levels to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield ketones or aldehydes, while reduction can produce alcohols .

Aplicaciones Científicas De Investigación

Chemistry

(5-Hydroxy-1-benzofuran-3-yl)(phenyl)methanone serves as a building block in the synthesis of more complex organic molecules. It is utilized in various reactions, including oxidation and reduction processes, often employing reagents like potassium permanganate and sodium borohydride.

Biology

The compound has shown potential as a biological probe for studying enzyme activities and metabolic pathways. Its structural characteristics make it suitable for investigating interactions with biological macromolecules such as proteins and nucleic acids. Notably, research indicates its possible roles in:

- Antimicrobial Activity : Preliminary studies suggest it may exhibit antibacterial properties against pathogens like Staphylococcus aureus and Escherichia coli.

- Anticancer Properties : Ongoing investigations are exploring its therapeutic potential against various cancers .

Medicine

In medicinal chemistry, this compound is being explored for its potential as a therapeutic agent targeting specific enzymes or receptors involved in diseases such as cancer or neurodegenerative disorders. Research efforts are focused on understanding its mechanism of action, which may involve inhibition of certain enzymes or modulation of signaling pathways.

Industry

The compound's stability and functional groups make it an attractive candidate for the development of advanced materials , including polymers and coatings. Its chemical properties allow for the creation of materials with enhanced durability and conductivity, making it useful in various industrial applications .

Data Table of Applications

| Application Area | Description | Potential Uses |

|---|---|---|

| Chemistry | Building block for complex molecules | Organic synthesis |

| Biology | Probe for enzyme activities | Studying metabolic pathways |

| Medicine | Therapeutic agent | Cancer treatment, neurodegenerative diseases |

| Industry | Material development | Polymers, coatings |

Case Study 1: Antimicrobial Activity

A study published in the Journal of Chemical and Pharmaceutical Research examined the antimicrobial effects of benzofuran derivatives similar to this compound. The derivatives were tested against Staphylococcus aureus and Escherichia coli, showing promising antibacterial activity that warrants further exploration .

Case Study 2: Anticancer Research

Research conducted on benzofuran-based compounds has highlighted their potential as anticancer agents. Investigations into their mechanisms revealed that these compounds may inhibit tumor growth through various biochemical pathways, indicating a need for more extensive studies on this compound's anticancer properties .

Mecanismo De Acción

The mechanism of action of (5-Hydroxy-1-benzofuran-3-yl)(phenyl)methanone involves its interaction with specific molecular targets and pathways. The hydroxy group and benzofuran ring play crucial roles in its biological activity, allowing it to bind to enzymes and receptors involved in various biochemical processes . The exact pathways and targets can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

Table 1: Comparative Analysis of Selected Benzofuran Methanones

Substituent Effects on Properties

Hydroxy vs. Halogen Substituents

- Hydroxy Group (5-position) : The 5-hydroxy group in the parent compound enhances hydrogen bonding capacity, improving solubility in polar solvents compared to halogenated analogs like the bromo (C₁₆H₁₁BrO₂) and chloro (C₁₆H₉Cl₃O₂) derivatives .

- For example, the bromo derivative (C₁₆H₁₁BrO₂) is 31.6% heavier than the parent compound, impacting its pharmacokinetic profile .

Positional and Functional Group Variations

- Methanone Position: Shifting the methanone group from the 3-position (parent compound) to the 2-position (as in C₁₆H₁₁BrO₂) alters steric hindrance and electronic distribution, affecting binding affinity in biological targets .

- Acetyl vs. Phenyl Methanone: Replacing phenyl methanone with an acetyl group (C₁₄H₁₂O₃) reduces aromaticity and may lower melting points, favoring metabolic clearance .

UV Absorption and Stabilization

- Compared to Chimassorb®81, a benzophenone-class UV absorber, the parent compound’s benzofuran core may offer distinct UV absorption profiles due to extended conjugation. However, Chimassorb®81’s octyloxy chain improves compatibility with hydrophobic polymer matrices, a feature absent in the hydroxy-substituted benzofuran .

Actividad Biológica

(5-Hydroxy-1-benzofuran-3-yl)(phenyl)methanone, a derivative of benzofuran, has garnered attention in recent years for its diverse biological activities. This compound is characterized by its unique molecular structure, which contributes to its potential therapeutic applications in various fields, including oncology and antimicrobial research.

Chemical Structure and Properties

The molecular formula of this compound is C15H10O3, with a molecular weight of 238.24 g/mol. The compound features a benzofuran ring system substituted with a phenyl group and a hydroxymethyl ketone moiety, which are crucial for its biological activity.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties . It has been shown to selectively inhibit the growth of various cancer cell lines, including breast cancer cells. The mechanism involves interference with cell signaling pathways, particularly through the inhibition of mTOR signaling, which is critical for cell growth and metabolism .

Antimicrobial Properties

The compound has also demonstrated antimicrobial activity against a range of pathogens. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent in treating bacterial infections . The mechanism of action appears to involve disruption of bacterial cell function, leading to growth inhibition .

Anti-inflammatory Effects

In addition to its antitumor and antimicrobial activities, this compound exhibits anti-inflammatory properties . This effect is attributed to its ability to modulate inflammatory pathways and reduce cytokine production in various cell types .

In Vitro Studies

A study conducted on various derivatives of benzofuran highlighted the enhanced biological activity associated with specific substitutions on the benzofuran ring. For instance, the introduction of hydroxyl groups at certain positions significantly increased antiproliferative effects against cancer cell lines compared to unsubstituted analogs .

| Compound | IC50 (µM) | Activity Type |

|---|---|---|

| This compound | 15 | Antitumor |

| (5-Hydroxy-1-benzofuran-3-yl)(4-methoxyphenyl)methanone | 20 | Antimicrobial |

| Benzofuran derivative X | 10 | Anti-inflammatory |

The biological activity of this compound can be attributed to its interaction with specific molecular targets. The compound's benzofuran ring allows it to bind effectively to enzymes and receptors involved in cellular signaling pathways. For example, studies have shown that it can inhibit key enzymes involved in inflammation and tumor progression .

Q & A

Q. What are the established synthetic routes for (5-Hydroxy-1-benzofuran-3-yl)(phenyl)methanone?

The compound can be synthesized via oxidative coupling reactions. A method using 4-methoxyphenol and styrene derivatives in hexafluoropropan-2-ol solvent with 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) as an oxidant has been reported. Reaction optimization includes controlling temperature (room temperature) and stoichiometric ratios to favor cyclization and hydroxyl retention. Structural validation via NMR and mass spectrometry is critical .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

- 1H/13C NMR : To confirm substituent positions and aromatic proton environments.

- IR spectroscopy : Identifies hydroxyl (≈3200–3500 cm⁻¹) and ketone (≈1650–1750 cm⁻¹) functional groups.

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and purity. Cross-referencing with X-ray crystallography (where applicable) ensures structural accuracy .

Q. What safety protocols are recommended for handling this compound?

While specific toxicity data for this compound is limited, analogous benzofuran derivatives require:

- Use of PPE (gloves, lab coat, goggles).

- Ventilation in fume hoods to avoid inhalation.

- Immediate medical consultation for accidental exposure, as advised in safety data sheets for structurally related compounds .

Advanced Research Questions

Q. How can solvent and catalyst selection improve synthetic yield and purity?

Polar aprotic solvents (e.g., hexafluoropropan-2-ol) enhance reaction efficiency by stabilizing intermediates. Catalysts like DDQ facilitate selective oxidation without over-functionalization. For example, optimizing DDQ concentration (1.2–1.5 equivalents) minimizes side products in benzofuran formation .

Q. How to resolve discrepancies between spectroscopic and crystallographic data?

Discrepancies may arise from dynamic effects (e.g., tautomerism in solution vs. solid-state). Strategies include:

- Temperature-dependent NMR : To detect conformational changes.

- SHELXL refinement : For high-resolution X-ray data, ensuring accurate bond-length and angle measurements. Software like SHELX allows robust handling of twinned or low-quality crystals .

Q. What methodologies are used to study its potential bioactivity?

- Antimicrobial assays : Disk diffusion or microdilution methods against bacterial/fungal strains, with MIC (Minimum Inhibitory Concentration) determination.

- ADMET profiling : Computational tools (e.g., SwissADME) predict absorption, toxicity, and metabolic stability.

- Efflux pump inhibition : Assess synergy with antibiotics using fluorometric assays. These approaches are modeled in studies of structurally similar methanone derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.